Fmoc-L-Cyclopropylalanine
Overview
Description
Fmoc-L-Cyclopropylalanine: is a derivative of the amino acid alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-Cyclopropylalanine generally involves the protection of the amino group of L-cyclopropylalanine with the Fmoc group. This is typically achieved by reacting L-cyclopropylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-L-Cyclopropylalanine can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, although this is less common due to the stability of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclopropyl ring.
Reduction: Reduced forms of the compound, although less common.
Substitution: Substituted derivatives with modified properties.
Scientific Research Applications
Chemistry: Fmoc-L-Cyclopropylalanine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: The compound is used in the development of therapeutic peptides and proteins. Its stability and compatibility with various biological systems make it a valuable tool in medicinal chemistry .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and proteins .
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-L-Cyclopropylalanine involves the protection of the amino group of L-cyclopropylalanine by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amino group under basic conditions .
Molecular Targets and Pathways: The primary target of this compound is the amino group of L-cyclopropylalanine. The Fmoc group forms a stable carbamate linkage with the amino group, which can be selectively cleaved under basic conditions, allowing for the controlled synthesis of peptides and proteins .
Comparison with Similar Compounds
Fmoc-L-Alanine: Similar to Fmoc-L-Cyclopropylalanine but without the cyclopropyl ring.
Fmoc-L-Valine: Contains a valine residue instead of alanine.
Fmoc-L-Leucine: Contains a leucine residue instead of alanine.
Uniqueness: this compound is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUEWQZLABTFG-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944071 | |
Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214750-76-2 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214750-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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